ethyl 4-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Ethyl 4-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is an intricate organic compound with significant potential in various scientific fields With its multi-ring structure and functional groups, it exhibits unique chemical properties, making it a subject of interest in both fundamental and applied research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves multiple steps, each requiring precise reaction conditions. The process typically starts with the preparation of the pyrrolo[3,2-d]pyrimidin-2-one moiety, followed by the introduction of the cyclopropyl and phenyl groups. The sulfanyl linkage is formed through a nucleophilic substitution reaction, attaching the pyrimidine derivative to the acetamido group. Finally, the benzoate ester is synthesized via esterification, completing the compound's structure.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes demands robust and reproducible methods. Advanced techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes are employed to enhance yield and efficiency. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions, primarily influenced by its functional groups. Common reactions include:
Oxidation: : The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions often target the carbonyl groups, resulting in the formation of alcohol derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, modifying the phenyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: : Peracids or hydrogen peroxide in the presence of a catalyst.
Reduction: : Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: : Halogenating agents for electrophilic substitutions or nucleophiles such as thiols and amines for nucleophilic substitutions.
Major Products
The major products formed from these reactions vary widely, including sulfoxides, alcohols, and substituted aromatic compounds, each potentially altering the compound's bioactivity and applications.
Scientific Research Applications
Ethyl 4-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate finds applications across diverse scientific disciplines:
Chemistry: : Used as a building block in organic synthesis and material science.
Biology: : Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: : Evaluated for its pharmacological properties, including potential therapeutic effects against diseases.
Industry: : Incorporated into formulations for specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the functional groups and their interactions with the biological environment. Detailed studies on binding affinities, structural conformation changes, and downstream effects provide insights into its mode of action.
Comparison with Similar Compounds
Comparing ethyl 4-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate with similar compounds highlights its unique features. Similar compounds may include:
Ethyl 4-(2-aminoacetamido)benzoate: : Differing by the substitution of the pyrrolo[3,2-d]pyrimidin-2-yl group.
4-[2-({3-Cyclopropyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoic acid: : Lacking the ester group, impacting solubility and reactivity.
Phenyl 2-(acetylamino)benzoate: : Featuring simpler structures but with similar amido and ester functionalities.
Properties
IUPAC Name |
ethyl 4-[[2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-2-34-25(33)17-8-10-18(11-9-17)28-21(31)15-35-26-29-22-20(16-6-4-3-5-7-16)14-27-23(22)24(32)30(26)19-12-13-19/h3-11,14,19,27H,2,12-13,15H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYICVZBDDXYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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